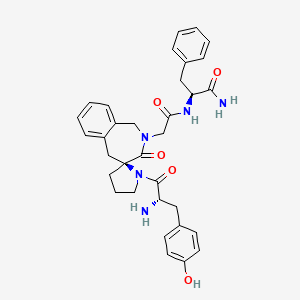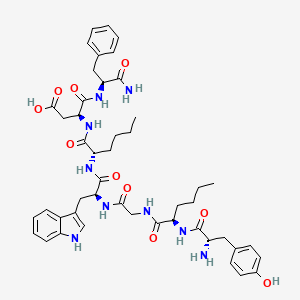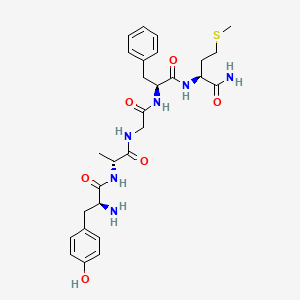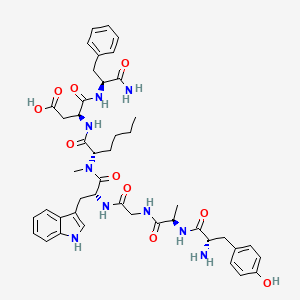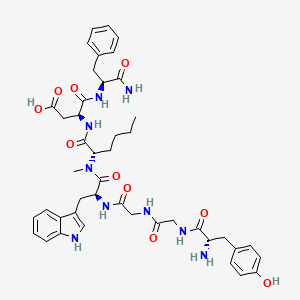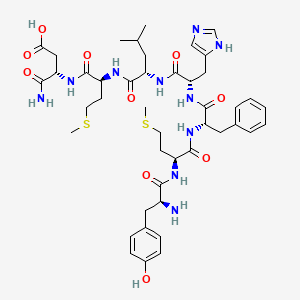
Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a heptapeptide, meaning it consists of seven amino acids. It is derived from the precursor protein prodermorphin, which is found in the skin of certain amphibians . Dermenkephalin is unique due to its high affinity and selectivity for the delta opioid receptor, making it a valuable tool in opioid research .
Preparation Methods
The synthesis of Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added sequentially, with protective groups used to prevent unwanted reactions . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial production methods for peptides like dermenkephalin often involve automated peptide synthesizers, which can efficiently produce large quantities of the compound. These machines automate the repetitive steps of SPPS, increasing the yield and purity of the final product .
Chemical Reactions Analysis
Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residues can produce sulfoxides or sulfones .
Scientific Research Applications
Dermenkephalin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying peptide synthesis and structure-activity relationships . In biology, dermenkephalin is used to investigate the role of delta opioid receptors in various physiological processes, such as pain modulation and immune response . In medicine, it has potential therapeutic applications for pain management and treatment of opioid addiction .
Mechanism of Action
The mechanism of action of Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 involves its binding to the delta opioid receptor. This binding triggers a conformational change in the receptor, activating intracellular signaling pathways that result in analgesic effects . The molecular targets of dermenkephalin include the delta opioid receptor and associated G-proteins, which mediate the downstream effects of receptor activation .
Comparison with Similar Compounds
Dermenkephalin is similar to other opioid peptides, such as dermorphin and deltorphin I . it is unique in its high selectivity and affinity for the delta opioid receptor . Dermorphin, for example, is highly selective for the mu opioid receptor, while deltorphin I also targets the delta opioid receptor but with different binding characteristics . These differences highlight the specificity of dermenkephalin and its potential as a research tool and therapeutic agent .
Properties
Molecular Formula |
C44H62N10O10S2 |
|---|---|
Molecular Weight |
955.2 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
BHSURCCZOBVHJJ-QJCLFNHPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)
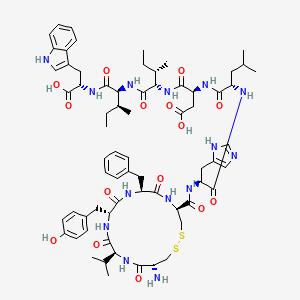

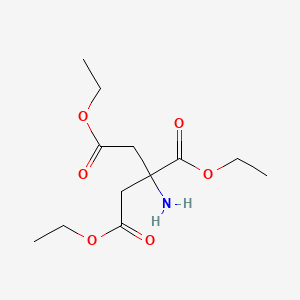
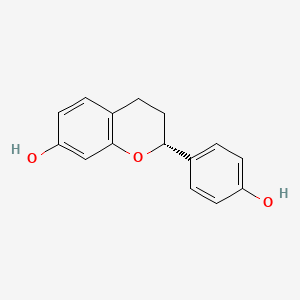

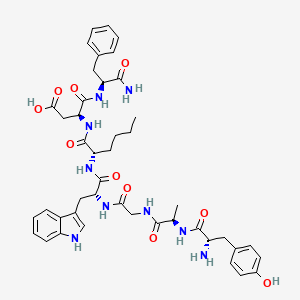
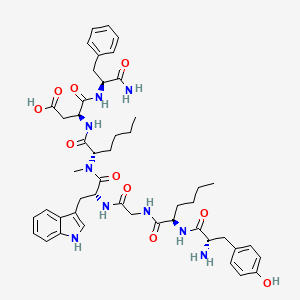
![Tyr-D-Ala-Phe-Asp-Val-Val-Thr[Beta-D-Glc]-Gly-NH2](/img/structure/B10853594.png)
